1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride
CAS No.: 1351585-35-7
Cat. No.: VC4522868
Molecular Formula: C16H22ClN3OS2
Molecular Weight: 371.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351585-35-7 |
|---|---|
| Molecular Formula | C16H22ClN3OS2 |
| Molecular Weight | 371.94 |
| IUPAC Name | 1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3OS2.ClH/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14;/h3,5,10,12H,2,4,6-9,11H2,1H3;1H |
| Standard InChI Key | NGKRQVVZZMPFSE-UHFFFAOYSA-N |
| SMILES | CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions. For example, the formation of thiazole derivatives often starts with thiourea and an appropriate ketone or aldehyde in the presence of a catalyst like iodine . The incorporation of thiophene and piperazine moieties would require additional steps, possibly involving cross-coupling reactions or nucleophilic substitutions.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological activities:
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, which could be enhanced by the presence of thiophene and piperazine rings .
-
Anticancer Activity: The presence of heterocyclic rings in a compound can contribute to its anticancer potential, as these rings can interact with biological targets in cancer cells .
Research Findings and Challenges
While specific research findings on 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride are not available, studies on related compounds suggest that such structures could be valuable in drug discovery. Challenges include optimizing synthesis routes, evaluating pharmacokinetic properties, and conducting thorough biological activity assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume